molecular formula C20H20N4O2 B2727470 N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide CAS No. 1797700-08-3

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide

Cat. No. B2727470
CAS RN: 1797700-08-3
M. Wt: 348.406
InChI Key: QRWPCQUPAJTEQH-UHFFFAOYSA-N
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Description

“N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide” is a complex organic compound that contains a quinoxaline moiety and a pyrrolidine ring . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, a pyrrolidine ring, and a carboxamide group . The exact structure would depend on the positions of these groups in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the degree of saturation of the rings, and the stereochemistry of the molecule would all influence its properties .

Scientific Research Applications

Polyamide Synthesis

Quinoxaline derivatives are utilized in the synthesis of new polyamides, demonstrating their versatility in materials science. For instance, polyamides synthesized from aromatic diamines containing quinoxaline moieties exhibit excellent thermal stability, amorphous nature, and solubility in polar aprotic solvents. These characteristics make them suitable for advanced material applications, including high-performance polymers with potential uses in electronics, coatings, and as structural materials due to their inherent viscosities and thermal properties (Patil et al., 2011).

Antimicrobial and Antifungal Activities

Quinoxaline derivatives have been evaluated for their antimicrobial and antifungal activities, highlighting their potential in addressing various infections. A study demonstrated that specific quinoxaline 1,4-di-N-oxides exhibited significant activity against fungal and bacterial pathogens, suggesting their applicability in developing new antimicrobial agents (Soliman, 2013).

Pesticidal Activities

The exploration of quinoxaline derivatives in the agricultural sector has led to the discovery of compounds with herbicidal, fungicidal, and insecticidal activities. These findings indicate the potential of quinoxaline derivatives in developing new pesticides, offering a novel approach to pest management in agriculture and contributing to the creation of more effective and sustainable agricultural practices (Liu et al., 2020).

Serotonin Type-3 (5-HT3) Receptor Antagonists

In the pharmaceutical research domain, certain quinoxaline-2-carboxamides were synthesized and evaluated for their activity as serotonin type-3 (5-HT3) receptor antagonists. This research highlights the potential of quinoxaline derivatives in the development of new therapies for conditions mediated by 5-HT3 receptors, such as certain gastrointestinal disorders and chemotherapy-induced nausea (Mahesh et al., 2011).

Mechanism of Action

Target of Action

The primary targets of N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide are currently under investigation. As a complex organic compound, it may interact with multiple biological targets, contributing to its potential therapeutic effects .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. The specifics of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It is known that compounds with similar structures can influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound significantly impact its bioavailability. These properties, which include how quickly the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted, are crucial for understanding the compound’s pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action are currently being studied. These effects are likely to be diverse, given the compound’s complex structure and potential interactions with multiple targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, particularly in the field of medicine. Given the known properties of quinoxaline and pyrrolidine derivatives, this compound could have potential applications in the treatment of various diseases .

properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-17-8-11-24(13-17)16-5-3-15(4-6-16)23-20(25)14-2-7-18-19(12-14)22-10-9-21-18/h2-7,9-10,12,17H,8,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWPCQUPAJTEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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